
Oxalic acid;1-prop-2-ynylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;1-prop-2-ynylpiperidine is a compound that combines oxalic acid, a simple dicarboxylic acid, with 1-prop-2-ynylpiperidine, a derivative of piperidine. Oxalic acid is known for its presence in various plants and its applications in cleaning and bleaching. Piperidine derivatives are widely used in pharmaceuticals due to their diverse biological activities .
Vorbereitungsmethoden
The preparation of oxalic acid;1-prop-2-ynylpiperidine involves the synthesis of 1-prop-2-ynylpiperidine followed by its reaction with oxalic acid. The synthetic route typically includes the alkylation of piperidine with propargyl bromide under basic conditions to form 1-prop-2-ynylpiperidine. This intermediate is then reacted with oxalic acid to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
Oxalic acid;1-prop-2-ynylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Oxalic acid;1-prop-2-ynylpiperidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological effects, and this compound is investigated for its potential use in drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of oxalic acid;1-prop-2-ynylpiperidine involves its interaction with molecular targets in biological systems. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The compound may also chelate metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Oxalic acid;1-prop-2-ynylpiperidine can be compared with other similar compounds, such as:
Oxalic acid derivatives: These include compounds like oxalyl chloride and disodium oxalate, which have different chemical properties and applications.
Piperidine derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety but differ in their biological activities and therapeutic potential. The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
88598-21-4 |
|---|---|
Molekularformel |
C10H15NO4 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
oxalic acid;1-prop-2-ynylpiperidine |
InChI |
InChI=1S/C8H13N.C2H2O4/c1-2-6-9-7-4-3-5-8-9;3-1(4)2(5)6/h1H,3-8H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
VJSMXZYRRBDQRB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1CCCCC1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


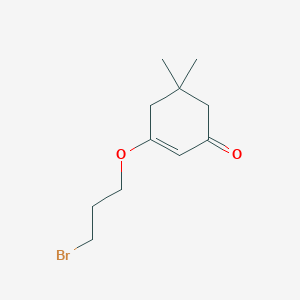
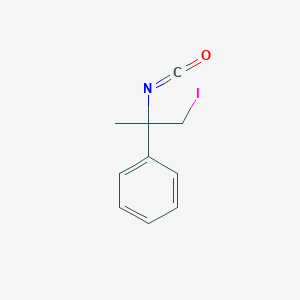
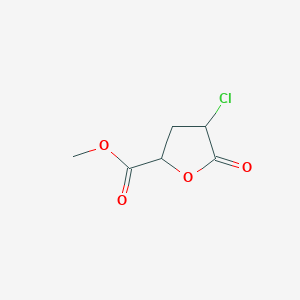
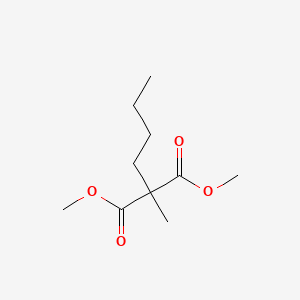
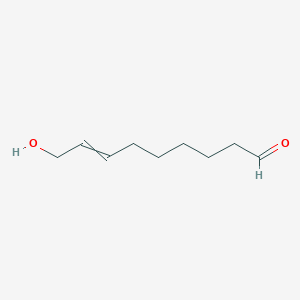
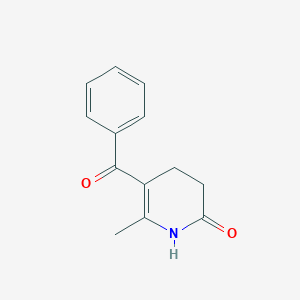
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
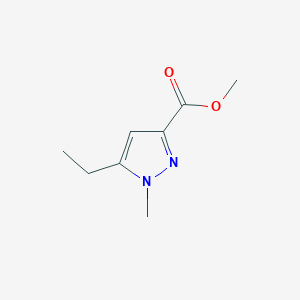
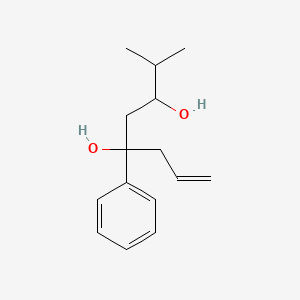
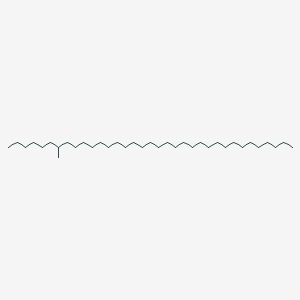
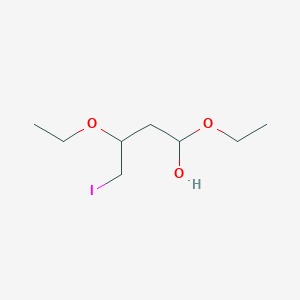
![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)
![6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14401138.png)
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
